Product packaging for 3-(3-Methyl-5-isoxazolyl)alanine(Cat. No.:CAS No. 100959-34-0)

3-(3-Methyl-5-isoxazolyl)alanine

Cat. No.: B020775
CAS No.: 100959-34-0
M. Wt: 170.17 g/mol
InChI Key: ZVQYDFQJRNUCEW-LURJTMIESA-N
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Description

3-(3-Methyl-5-isoxazolyl)alanine (CAS Number 100959-34-0) is a specialized biochemical compound classified among alanine derivatives and amino acids . With a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol, this alanine derivative is characterized by the presence of a 3-methylisoxazole moiety, a heterocyclic structure often associated with diverse biological activities in medicinal chemistry research . As a modified amino acid, it serves as a valuable building block for researchers in chemical biology and organic synthesis. Its primary research applications include use as a key intermediate in the design and synthesis of novel peptide-mimetics and potential pharmacologically active molecules. The isoxazole ring is a known pharmacophore in drug discovery, suggesting this compound's utility in exploring new inhibitors and enzyme substrates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3 B020775 3-(3-Methyl-5-isoxazolyl)alanine CAS No. 100959-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-methyl-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-2-5(12-9-4)3-6(8)7(10)11/h2,6H,3,8H2,1H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQYDFQJRNUCEW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360886
Record name 3-(3-methyl-5-isoxazolyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100959-34-0
Record name 3-(3-methyl-5-isoxazolyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3 Methyl 5 Isoxazolyl Alanine

Spectroscopic Analysis for Structural Confirmation

Specific experimental data regarding the spectroscopic analysis of 3-(3-Methyl-5-isoxazolyl)alanine is not available in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No published studies containing ¹H, ¹³C, or 2D NMR spectral data for this compound were found. Therefore, a table of chemical shifts and a discussion of signal assignments cannot be provided.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Detailed experimental FT-IR and Raman spectra, including tables of vibrational frequencies and their corresponding functional group assignments for this compound, are not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

There is no available high-resolution mass spectrometry data that would allow for the confirmation of the elemental composition of this compound. Furthermore, no tandem mass spectrometry (MS/MS) studies were found to detail its fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic information file (CIF) or published research detailing the single-crystal X-ray diffraction analysis of this compound could not be located. As a result, information on its solid-state structure, including unit cell parameters, space group, and key bond lengths and angles, is unavailable.

Due to the absence of the necessary scientific data, the generation of an article with detailed research findings and data tables for this compound is not possible at this time.

Computational Chemistry and Molecular Modeling of 3 3 Methyl 5 Isoxazolyl Alanine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and properties of 3-(3-Methyl-5-isoxazolyl)alanine. researchgate.netresearchgate.net These methods solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape.

Geometry optimization is a crucial first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in the molecule. Using methods like B3LYP with basis sets such as 6-311G(d,p), researchers can calculate the equilibrium geometry of this compound. researchgate.netthaiscience.info This process also yields important electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxnih.gov

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For instance, a comparative study might show that while one molecule is more stable, another with a smaller energy gap is more reactive. thaiscience.info These calculations also provide insights into the distribution of electron density and the nature of chemical bonds within the molecule. nih.gov

Table 1: Calculated Electronic Properties of a Representative Molecule

Parameter Value (eV)
HOMO Energy -6.42
LUMO Energy -0.61
Energy Gap (ΔE) 5.81

Data calculated using DFT/B3LYP/6-311++G(2d,p). scielo.org.mx

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer and hyperconjugative interactions within a molecule. nih.govresearchgate.net It examines the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy, E(2), associated with these interactions quantifies their strength. nih.gov

In molecules containing heteroatoms and multiple bonds, such as this compound, NBO analysis can reveal significant interactions that influence the molecule's stability and reactivity. For example, interactions between lone pairs on oxygen and nitrogen atoms with antibonding orbitals of adjacent bonds can be significant. researchgate.net These "negative hyperconjugative interactions" can weaken certain bonds and play a crucial role in the molecule's chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential (electron-rich), making them susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.gov Green regions correspond to zero potential. nih.gov

For this compound, the MEP map would likely show negative potential localized around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the carboxyl group, highlighting these as potential sites for interaction with electrophiles. thaiscience.inforesearchgate.net Conversely, positive potential would be expected around the hydrogen atoms. nih.gov

Conformational Analysis and Tautomerism Investigations

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly important for understanding how the molecule might fit into a biological receptor.

Tautomerism, the interconversion of structural isomers, is another critical aspect to consider for molecules like this compound, which contains a heterocyclic ring. rsc.org Different tautomeric forms can exhibit distinct chemical and biological properties. nih.gov Computational methods can be employed to calculate the relative energies of different conformers and tautomers, predicting the most stable forms in various environments (e.g., gas phase vs. solution). rsc.org For instance, studies on similar heterocyclic compounds have shown that the most stable tautomer can depend on the solvent used. rsc.org

Molecular Dynamics Simulations and Energetic Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and energetic landscape of this compound. nih.gov This allows for the study of its flexibility, conformational transitions, and interactions with solvent molecules.

The energetic landscape represents the potential energy of the molecule as a function of its atomic coordinates. nih.gov By mapping this landscape, researchers can identify stable conformations (local minima) and the energy barriers between them (saddle points). This information is crucial for understanding the dynamic processes that govern the molecule's function.

In Silico Prediction of Receptor Binding and Pharmacological Profiles

Computational methods are increasingly used to predict how a molecule like this compound might interact with biological targets, a process known as molecular docking. nih.gov This technique predicts the preferred orientation of the molecule when bound to a receptor, as well as the binding affinity. researchgate.net

By docking this compound into the active sites of various receptors, researchers can generate hypotheses about its potential pharmacological targets. nih.gov Furthermore, in silico tools can predict various pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for evaluating the drug-likeness of a compound. researchgate.netresearchgate.net These predictions can help to prioritize compounds for further experimental testing and guide the design of new molecules with improved pharmacological profiles. nih.govresearchgate.net

Receptor Pharmacology and Molecular Recognition of 3 3 Methyl 5 Isoxazolyl Alanine Derivatives

Interactions with Ionotropic Glutamate (B1630785) Receptors (e.g., AMPA, Kainate, NMDA Receptors)

Derivatives of 3-(3-methyl-5-isoxazolyl)alanine, most notably α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), are renowned for their selective activity at the AMPA receptor subtype, which is named after this archetypal agonist. The glutamatergic system's complexity, however, necessitates a detailed examination of these compounds' interactions across all iGluR subtypes to fully comprehend their pharmacological actions.

Binding Affinity and Competitive Displacement Studies

Binding affinity, a measure of the strength of the interaction between a ligand and a receptor, is a critical determinant of a compound's potency. For this compound derivatives, this is typically quantified using competitive displacement studies. In these assays, the derivative's ability to displace a radiolabeled ligand from the receptor is measured, yielding an IC50 value (the concentration of the derivative that displaces 50% of the radiolabeled ligand).

Research has shown that analogues of AMPA exhibit a wide range of affinities for the AMPA receptor, largely influenced by the substituent at the 5-position of the isoxazole (B147169) ring. For instance, replacing the methyl group of AMPA with various heteroaryl groups significantly alters binding affinity. One study found that (RS)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid displayed a very high affinity with an IC50 of 0.030 µM, making it more potent than AMPA itself (IC50 = 0.040 µM). nih.gov In contrast, its isomer, (RS)-2-amino-3-[3-hydroxy-5-(1-methyl-1H-tetrazol-5-yl)isoxazol-4-yl]propionic acid, was virtually inactive, with an IC50 of 54 µM. nih.gov

The nature of the substituent also affects affinity for other iGluR subtypes. While highly selective for AMPA receptors, some analogues show weak inhibition of [3H]kainic acid binding to kainate receptors. nih.gov Generally, these compounds exhibit negligible affinity for the NMDA receptor subtype. nih.govacs.org For example, even potent AMPA agonists showed no detectable effects at NMDA receptors in vitro. bohrium.com

CompoundReceptor SubtypeIC50 (µM)
AMPAAMPA0.040
(RS)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acidAMPA0.030
(RS)-2-amino-3-[3-hydroxy-5-(1-methyl-1H-tetrazol-5-yl)isoxazol-4-yl]propionic acidAMPA54
2-amino-3-(3-hydroxy-5-pyrazinyl-4-isoxazolyl)propionic acidAMPA1.2
2-Py-AMPAAMPA0.57
2-amino-3-[3-hydroxy-5-(2-hydroxyphenyl)-4-isoxazolyl]propionic acidAMPA45

This table presents the half-maximal inhibitory concentration (IC50) of various this compound derivatives at the AMPA receptor, indicating their binding affinity.

Agonist, Antagonist, and Partial Agonist Activities

The functional activity of these compounds at iGluRs spans a spectrum from full agonism to antagonism, with some derivatives exhibiting partial agonist properties. An agonist binds to and activates a receptor, eliciting a biological response. An antagonist binds to a receptor but does not activate it, instead blocking the action of agonists. A partial agonist binds and activates a receptor but produces a smaller effect than a full agonist.

The (S)-enantiomer of AMPA is a classic example of a potent, selective full agonist at the AMPA receptor. acs.org Its agonist activity is demonstrated in electrophysiological studies, such as those using the rat cortical slice model, where it produces excitatory effects. The potency of this agonism is often expressed as an EC50 value, the concentration that produces 50% of the maximal response. For AMPA, the EC50 is approximately 3.5 µM. nih.gov

Interestingly, modifications to the AMPA structure can dramatically alter its functional profile. The stereochemistry is paramount; while the (S)-enantiomer of a 2-pyridyl substituted AMPA analogue is a potent agonist, its (R)-enantiomer acts as a weak AMPA antagonist. acs.org Some derivatives, like the hydroxymethyl analogue of AMPA, act as low-potency, but full AMPA agonists. acs.org In contrast, kainate itself acts as a partial agonist at AMPA receptors. acs.org The ability of a compound to act as a full or partial agonist is linked to the degree of conformational change it induces in the receptor's ligand-binding domain upon binding. fsu.edu

CompoundReceptor SubtypeFunctional ActivityEC50 (µM)
AMPAAMPAFull Agonist3.5
(S)-2-Py-AMPAAMPAPotent Agonist7.4
(R)-2-Py-AMPAAMPAWeak Antagonist-
(RS)-2-amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acidAMPAAgonist0.92
(RS)-2-amino-3-[3-hydroxy-5-(1-methyl-1H-tetrazol-5-yl)isoxazol-4-yl]propionic acidAMPAInactive as agonist>1000
2-amino-3-[3-hydroxy-5-(2-hydroxyphenyl)-4-isoxazolyl]propionic acidAMPAVery Weak Agonist324
KainateAMPAPartial Agonist-

This table summarizes the functional activity and, where applicable, the half-maximal effective concentration (EC50) of various compounds at the AMPA receptor.

Subtype Selectivity and Modulatory Effects

A key pharmacological feature of this compound derivatives is their high selectivity for AMPA receptors over other iGluR subtypes. As mentioned, numerous studies have confirmed that even potent AMPA agonists have no detectable affinity for NMDA receptors. nih.govacs.orgbohrium.com While some interaction with kainate receptors has been noted, it is generally weak. nih.gov This selectivity is crucial for their use as pharmacological tools to probe the function of AMPA receptors specifically.

The molecular basis for this selectivity lies in the subtle structural differences within the ligand-binding domains of the different iGluR subtypes. The binding pocket of the AMPA receptor is uniquely suited to accommodate the isoxazole ring structure of these compounds in a way that the kainate and NMDA receptor binding sites are not.

Beyond direct activation or blockade, some derivatives can exert modulatory effects. For example, the presence of different auxiliary subunits associated with the AMPA receptor can influence the activity of these compounds. plos.org Furthermore, the development of selective antagonists for different kainate receptor subunits (e.g., GluK1) highlights the potential for fine-tuning pharmacological interventions within the iGluR family, although AMPA analogues are not typically the basis for these selective kainate antagonists. mdpi.comencyclopedia.pub

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided significant insights into the structural requirements for potent and selective interaction with iGluRs.

Stereochemical Influence on Receptor Interactions

The stereochemistry of the chiral center in the alanine (B10760859) side chain is a critical factor governing the pharmacological activity of these compounds. The three-dimensional arrangement of the functional groups determines how the molecule fits into the chiral binding pocket of the receptor. bohrium.com

For AMPA and its active analogues, the agonist activity resides almost exclusively in the (S)-enantiomer. acs.org The (S)-configuration correctly orients the α-amino and carboxylate groups to interact with the key residues in the AMPA receptor's ligand-binding domain, mimicking the binding of the endogenous agonist, (S)-glutamate.

Conversely, the (R)-enantiomer is often inactive or can even act as a weak antagonist. For instance, while (S)-2-Py-AMPA is a potent agonist, (R)-2-Py-AMPA functions as a weak antagonist at AMPA receptors. acs.org This stark difference in activity between enantiomers underscores the precise stereochemical requirements for receptor activation. The binding pocket can accommodate the (R)-enantiomer, but its orientation prevents the conformational changes necessary for channel opening, leading to a blocking effect instead.

Investigation of Other Potential Receptor Targets

While derivatives of this compound are most renowned for their potent and selective activity at AMPA-type ionotropic glutamate receptors, research has also explored their interactions with other receptor targets. These investigations have primarily focused on other subtypes within the broader glutamate receptor family, revealing a more complex pharmacological profile for certain analogues than initially presumed.

The exploration of other potential receptor targets has been largely driven by the structural similarities between different glutamate receptor ligands. For instance, using ibotenic acid as a lead compound, two main series of 3-isoxazolol amino acids were developed. While one series, the analogues of (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), interacts selectively with ionotropic glutamate receptors (iGluRs), the other series, based on (RS)-2-amino-3-(3-hydroxy-5-isoxazolyl)propionic acid (HIBO), has been found to interact with both iGluRs and metabotropic glutamate receptors (mGluRs). nih.gov

Detailed studies on a series of 4-substituted HIBO analogues have demonstrated notable activity at group I mGluRs. nih.gov For example, the hexyl analogue, (S)-2-amino-3-(4-hexyl-3-hydroxy-5-isoxazolyl)propionic acid, was identified as an antagonist at both mGluR1 and mGluR5. nih.gov Interestingly, its lower homologue displayed similar effects at mGluRs but was also a weak agonist at AMPA receptors. nih.gov This dual activity highlights the potential for overlapping pharmacology.

Furthermore, increasing the chain length of the 4-substituent in these HIBO analogues led to a separation of activity. The higher homologue did not interact with iGluRs but selectively antagonized mGluR1, with only a very weak antagonist effect at mGluR5. nih.gov In contrast, a phenyl-substituted analogue was found to be an AMPA agonist while also acting as an antagonist at both mGluR1 and mGluR5. nih.gov These findings underscore that minor structural modifications to the this compound scaffold can significantly alter the receptor activity profile, extending it beyond AMPA receptors to include specific subtypes of mGluRs.

The following table summarizes the pharmacological activity of selected HIBO derivatives at other potential receptor targets.

Compound NameReceptor Target(s)Activity
(S)-2-amino-3-(4-hexyl-3-hydroxy-5-isoxazolyl)propionic acidmGluR1, mGluR5Antagonist (Kb = 30 µM at mGlu1, 61 µM at mGlu5) nih.gov
Lower homologue of the hexyl analoguemGluRs, AMPA receptorsAntagonist at mGluRs, Weak agonist at AMPA nih.gov
Higher homologue of the hexyl analoguemGluR1, mGluR5Selective Antagonist at mGluR1 (Kb = 160 µM), Very weak antagonist at mGluR5 (Kb = 990 µM) nih.gov
(S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acidAMPA, mGluR1, mGluR5Agonist at AMPA (EC50 = 395 µM), Antagonist at mGluR1 and mGluR5 (Kb = 86 µM and 90 µM, respectively) nih.gov

No Scientific Data Available for the Biological Activities of this compound

Despite a thorough search of available scientific literature, no research data was found regarding the mechanistic biological activities of the chemical compound this compound.

Specifically, there is no available information on the following topics:

Neurobiological Activities and Mechanisms: No studies were found that investigated the neuroprotective effects of this compound, its associated pathways, or its potential modulation of ion channels such as voltage-dependent calcium channels.

Antimicrobial Properties and Target Identification: The scientific literature does not appear to contain any data on the antibacterial or antifungal spectrum and efficacy of this compound.

Anti-inflammatory Response Pathways: There is no evidence of research into the anti-inflammatory properties or the underlying molecular pathways that might be affected by this compound.

While the compound is listed in chemical supplier catalogs, this indicates its availability for research purposes but does not provide any information on its biological functions. Without any primary research or review articles on its effects, it is not possible to generate the requested scientific article. Further research would be required to determine the biological activities of this specific compound.

Mechanistic Biological Activities of 3 3 Methyl 5 Isoxazolyl Alanine in Cellular and Animal Models

Anticancer Mechanisms at the Cellular Level (e.g., apoptosis induction)

There is currently no direct scientific evidence to suggest that 3-(3-Methyl-5-isoxazolyl)alanine induces apoptosis or exhibits other specific anticancer mechanisms at the cellular level. While numerous synthetic isoxazole (B147169) derivatives have been investigated for their potential as anticancer agents and have been shown to induce apoptosis in various cancer cell lines, these findings are not directly applicable to this compound. nih.govnih.gov The mechanisms reported for other isoxazole compounds often involve the activation of caspases, modulation of Bcl-2 family proteins, or inhibition of key cellular proteins like heat shock protein 90 (HSP90). nih.gov Without specific studies on this compound, its effects on cancer cells remain unknown.

Immunomodulatory Effects (e.g., immunosuppressive mechanisms)

The immunomodulatory properties of this compound have not been specifically documented. Research on other isoxazole derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide and various 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides, has indicated potential immunomodulatory effects, including both immunosuppressive and immunostimulatory activities. nih.govnih.gov These studies highlight that even small structural modifications to the isoxazole scaffold can lead to significant differences in immunological activity. nih.gov Therefore, the specific impact of this compound on the immune system is yet to be determined.

Enzyme Inhibition and Modulation Studies

There is a lack of published research on the specific enzyme inhibition or modulation activities of this compound. The isoxazole moiety has been incorporated into inhibitors of various enzymes, including tyrosine decarboxylase and histidine decarboxylase. nih.gov For instance, certain 2,2-dimethyl-4-imidazolidinone derivatives of α-amino acids have shown moderate inhibitory effects on these enzymes. nih.gov Additionally, structurally distinct isoxazole compounds have been investigated as inhibitors of the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov However, no studies have specifically implicated this compound as an inhibitor or modulator of any particular enzyme. A method for determining succinylacetone and succinylacetoacetate involves their conversion to 5(3)-methyl-3(5)-isoxazole propionic acid, but this is a detection method and not an indication of biological enzyme inhibition by the compound itself. nih.gov

Interaction with Protein Targets Beyond Receptors

Specific non-receptor protein targets for this compound have not been identified in the scientific literature. While the structurally related compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is well-known for its interaction with AMPA receptors, this is a receptor-mediated interaction. nih.govwikipedia.orgnih.govsigmaaldrich.comnih.govsigmaaldrich.comnih.gov Research on other isoxazole derivatives has shown interactions with proteins such as the dopamine transporter (DAT), but these findings cannot be directly attributed to this compound. nih.gov The potential for this compound to bind to other proteins and the functional consequences of such interactions remain an open area for investigation.

Biosynthetic Considerations and Metabolic Fate

Potential Natural Occurrence and Precursor Pathways

While direct evidence for the natural occurrence of 3-(3-Methyl-5-isoxazolyl)alanine is not prominently documented, the existence of structurally similar isoxazole-containing amino acids in nature provides a basis for postulating potential biosynthetic routes. A notable example is ibotenic acid, a neurotoxic isoxazole (B147169) amino acid found in Amanita mushrooms, such as the fly agaric (Amanita muscaria). researchgate.netnih.govnih.gov

The biosynthesis of ibotenic acid is initiated by the hydroxylation of glutamic acid to form threo-3-hydroxyglutamic acid. researchgate.netwikipedia.orgbiorxiv.org This reaction is catalyzed by a dedicated Fe(II)/2-oxoglutarate-dependent oxygenase. wikipedia.org The subsequent steps leading to the formation of the isoxazole ring are believed to be carried out by enzymes encoded within a physically linked biosynthetic gene cluster. researchgate.netnih.govwikipedia.orgbiorxiv.org Two alternative pathways have been proposed for the later stages of ibotenic acid biosynthesis, both originating from 3-hydroxyglutamate. nih.gov The discovery of this biosynthetic gene cluster in Amanita species provides a genetic basis for the production of such compounds. researchgate.netnih.gov

By analogy to the biosynthesis of ibotenic acid, a plausible precursor for this compound could be an amino acid that undergoes a series of enzymatic modifications to form the 3-methyl-5-isoxazolyl moiety. The general chemical synthesis of isoxazole rings often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov This suggests that corresponding biological building blocks could potentially be utilized by enzymes to construct the isoxazole ring in a natural context.

Enzymatic Biotransformations and Degradation Products

The metabolic fate of isoxazole-containing compounds is influenced by the nature and position of their substituents. The isoxazole ring itself can be subject to enzymatic degradation. For instance, a bacterial strain, Nocardioides sp. N39, has been isolated that can utilize 3-amino-5-methyl-isoxazole as its sole source of carbon, nitrogen, and energy, indicating a complete degradation pathway for this related compound. nih.gov

Enzymatic transformations of isoxazole derivatives often involve oxidation reactions. Hydroxylation, the addition of a hydroxyl group, is a common metabolic step catalyzed by enzymes such as cytochrome P450 monooxygenases. nih.govwikipedia.org In studies on isoxazole-containing pharmaceuticals, it has been observed that methyl groups attached to the isoxazole ring can be sites of hydroxylation. nih.gov This initial hydroxylation can be a prelude to further oxidation.

Further metabolic processes can lead to the formation of reactive intermediates. For example, the bioactivation of certain isoxazole-containing compounds with an adjacent phenyl ring can proceed through the formation of a para-hydroquinone, which is then oxidized to a reactive quinone species. nih.gov In some cases, this can lead to an extended quinone-methide that involves both the isoxazole and phenyl rings. nih.gov While these specific examples involve more complex molecules, they illustrate the types of enzymatic transformations that the isoxazole moiety can undergo. The degradation of the isoxazole ring itself can occur through the cleavage of the N-O bond, a process that has been demonstrated under certain chemical conditions and is a potential route for enzymatic action.

Emerging Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Isoxazole (B147169) Amino Acid Probes

The development of novel molecular probes derived from 3-(3-Methyl-5-isoxazolyl)alanine is a key area of future research. The goal is to create tool compounds that can be used to investigate biological processes with high precision. The synthesis of these next-generation probes involves modifying the core structure of this compound to include reporter groups, cross-linking agents, or handles for bioorthogonal chemistry.

Researchers have developed several robust synthetic strategies for creating isoxazole-containing amino acids and related derivatives that can be adapted for this purpose. nih.govresearchgate.net A common and powerful method is the [3+2] cycloaddition reaction, where a nitrile oxide is reacted with an alkyne to form the isoxazole ring. rsc.orgnih.gov This approach is highly versatile, allowing for the introduction of various substituents onto the isoxazole core. For instance, starting with a protected propargylglycine (B1618536) derivative (an alkyne-containing amino acid) and reacting it with acetonitrile (B52724) oxide would be a direct route to the parent compound's backbone. researchgate.net

To create functional probes, synthetic routes can be designed to incorporate specific functionalities. For example, a terminal alkyne or an azide (B81097) group could be appended to the structure, making the resulting probe amenable to "click chemistry" for subsequent labeling with fluorescent dyes or affinity tags. sigmaaldrich.com The synthesis of such probes often starts from commercially available amino acids, which are then elaborated into the desired isoxazole-containing structures. rsc.org Protecting group strategies are crucial to ensure that modifications occur at the desired position without interfering with the amino acid functionality. nih.gov

Table 1: Synthetic Strategies for Isoxazole Amino Acid Probe Development

Synthetic ApproachDescriptionKey FeaturesRelevant Citations
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide (generated in situ) with an alkyne-containing amino acid derivative to regioselectively form the isoxazole ring.High versatility; allows for diverse substitutions on the isoxazole ring. rsc.orgnih.gov
Multi-component Reactions One-pot reactions combining multiple starting materials, such as a β-ketoester, hydroxylamine, and an amine, to rapidly build the functionalized isoxazole core.High efficiency; rapid generation of molecular diversity. nih.gov
Modification of Precursors Starting with a simple isoxazole, like 3-amino-5-methylisoxazole, and chemically attaching the alanine (B10760859) side chain.Utilizes readily available starting materials; straightforward for specific targets. google.com
Solid-Phase Synthesis Incorporating the isoxazole amino acid directly into a peptide sequence on a solid support to create peptide-based probes.Enables creation of complex peptidomimetics; suitable for library synthesis. rsc.orgmdpi.com

Future work will focus on refining these synthetic methods to produce a diverse toolkit of probes based on the this compound scaffold, each designed for a specific application in chemical biology.

Applications in Advanced Chemical Biology Tools

The true potential of this compound lies in its application as a building block for advanced chemical biology tools. thieme.de As a non-proteinogenic amino acid, it can be used to create probes and peptidomimetics with unique properties not found in natural biomolecules. nih.govmdpi.com

One major application is the development of probes for target identification and engagement. By attaching a photo-affinity label and a reporter tag (like biotin) to the this compound scaffold, researchers can create tools that, upon exposure to UV light, covalently bind to their target proteins in a complex biological sample. The biotin (B1667282) tag then allows for the enrichment and subsequent identification of the target protein via mass spectrometry. sigmaaldrich.com

Another key application is in the synthesis of modified peptides. rsc.org Incorporating this compound into a peptide sequence can confer increased resistance to proteolytic degradation, enhancing the peptide's stability and bioavailability. The isoxazole ring can also be used to enforce specific conformations or to act as a bioisostere for other chemical groups, helping to probe structure-activity relationships. mdpi.com The development of biotinylated isoxazole reagents highlights the utility of this heterocyclic core in creating tools for bio-conjugation and analysis. sigmaaldrich.com

Table 2: Potential Applications of this compound-Derived Probes

Application AreaProbe DesignPurposeRelevant Citations
Target Identification Scaffold with a photoreactive group and a biotin tag.To identify the specific protein(s) that the compound interacts with in a cell lysate or living system. sigmaaldrich.com
Enzyme Activity Profiling Scaffold with a reactive "warhead" tailored to a specific enzyme class.To covalently label and report on the activity of specific enzymes within a complex proteome. researchgate.net
Peptide Structure & Function Incorporation of the amino acid into a peptide sequence.To create stable peptidomimetics, probe peptide-protein interactions, and study protein folding. rsc.orgmdpi.com
Fluorescence Imaging Scaffold conjugated to a fluorophore.To visualize the subcellular localization of the compound or its biological targets within living cells. nih.gov

These advanced tools will enable a deeper understanding of the molecular interactions and biological pathways modulated by isoxazole-containing compounds.

Integration with Multi-Omics and Systems Biology Approaches

The ultimate goal for future research is to integrate the use of this compound-based probes with multi-omics and systems biology. nih.gov This approach moves beyond studying a single target to understanding the compound's effect on the entire biological system at multiple molecular levels, including the genome, transcriptome, proteome, and metabolome. e-enm.orgfrontiersin.org

A typical workflow would begin with a chemical probe derived from this compound, as described above. This probe could be used in a "pull-down" experiment to identify its direct protein targets (proteomics). Following this, researchers could investigate how the interaction of the compound with its target(s) affects global gene expression (transcriptomics) and protein abundance (proteomics). nih.gov Furthermore, by analyzing the cellular metabolites (metabolomics), scientists can map the downstream functional consequences of the compound's activity on metabolic pathways. e-enm.orgnih.gov

Integrating these different "omics" datasets provides a holistic view of the compound's mechanism of action and its system-wide effects. researchgate.net For example, this approach could reveal that a compound binding to a specific kinase not only alters the phosphorylation of its known substrates but also leads to unexpected changes in the expression of metabolic enzymes and the levels of key cellular metabolites. nih.gov This integrated data can be used to build computational models of cellular networks, allowing for predictions of a compound's effects and potential off-target activities. e-enm.org

Table 3: Hypothetical Multi-Omics Workflow Using a this compound Probe

Omics LayerTechnique/MethodBiological Question AnsweredRelevant Citations
Proteomics Affinity-based protein profiling using a biotinylated probe followed by mass spectrometry.What are the direct protein targets of the compound? sigmaaldrich.com
Transcriptomics RNA-Sequencing of cells treated with the parent compound.How does the compound alter global gene expression? Which signaling pathways are transcriptionally activated or repressed? nih.gov
Metabolomics Mass spectrometry-based analysis of cellular extracts after compound treatment.What are the downstream effects on cellular metabolism? Which metabolic pathways are impacted? e-enm.orgnih.gov
Systems Biology Integration Computational modeling using integrated network analysis of all omics data.What is the compound's comprehensive mechanism of action? Can we predict system-level responses and off-target effects? frontiersin.orgresearchgate.net

By combining sophisticated chemical probes with powerful analytical and computational methods, researchers can fully elucidate the biological role of this compound and its derivatives, paving the way for the rational design of highly selective and effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methyl-5-isoxazolyl)alanine, and how can its purity be validated?

Methodological Answer:

  • Synthesis : Utilize coupling reactions between 3-methyl-5-isoxazolecarboxylic acid derivatives and protected alanine residues. Solid-phase peptide synthesis (SPPS) or solution-phase methods with carbodiimide-based coupling (e.g., EDC/HOBt) are viable. Intermediate purification via column chromatography is critical .
  • Characterization : Confirm structural integrity using 1^1H/13^13C NMR (e.g., isoxazole proton signals at δ 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS). Purity assessment requires reverse-phase HPLC with UV detection (λ = 210–280 nm) .

Q. What analytical techniques are optimal for assessing the stability of this compound under physiological conditions?

Methodological Answer:

  • Stability Studies : Incubate the compound in buffers (pH 4–9, 37°C) and monitor degradation over time using LC-MS.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) via first-order decay models. Compare with analogs like Pleconaril intermediates, which exhibit pH-dependent stability due to isoxazole ring reactivity .

Advanced Research Questions

Q. How does incorporating this compound into N-terminal protein sequences affect translation initiation efficiency?

Methodological Answer:

  • Reporter Assays : Clone the compound into the N-terminus of luciferase (e.g., ffLuc) and quantify expression in HEK293 cells. Compare with ERK1/2 N-terminal alanine-rich (NTAR) sequences, which enhance start codon selection by reducing leaky scanning .
  • Ribosome Profiling : Use deep sequencing to map ribosome occupancy near the start codon, as done for ERK1/2 NTARs, to assess translational fidelity .

Q. Can this compound modulate kinase signaling pathways, such as ERK1/2?

Methodological Answer:

  • Kinase Activity Assays : Treat cells with the compound and measure ERK phosphorylation via immunoblotting (anti-pERK antibodies). Compare with ERK2NTAR mutants, where alanine-rich sequences regulate ERK quantity and downstream substrate multi-phosphorylation .
  • Structural Modeling : Dock the compound into ERK’s active site using software like AutoDock Vina. Validate interactions with conserved residues (e.g., Lys52, Glu69) critical for ATP binding .

Q. What role might this compound play in synthetic biology for controlling ribosomal frameshifting?

Methodological Answer:

  • Frameshift Reporters : Design mRNA constructs with the compound embedded in alternate reading frames. Quantify frameshift efficiency using dual-luciferase assays, as demonstrated for ERK1 NTARs, which enforce reading frame integrity .
  • tRNA Profiling : Use qRT-PCR to measure tRNAAla^{Ala} levels in cells expressing the compound. Rare codons (e.g., Ala-GCG) in NTARs slow ribosome elongation, favoring accurate initiation .

Q. How does the isoxazole moiety influence the compound’s interaction with biological membranes or enzymes?

Methodological Answer:

  • Lipophilicity Assays : Measure partition coefficients (logP\log P) using octanol-water systems. The isoxazole ring’s polarity (compared to phenyl groups) may reduce membrane permeability, similar to antiviral analogs like Pleconaril .
  • Enzyme Inhibition Screens : Test the compound against serine hydrolases or cytochrome P450 isoforms via fluorometric assays. Isoxazole derivatives often exhibit selective inhibition due to heterocyclic electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.